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molecular formula C24H31N7O6S3 B560673 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid CAS No. 957054-33-0

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid

Cat. No. B560673
M. Wt: 609.7 g/mol
InChI Key: OZRVQTBMLHRDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781433B2

Procedure details

To 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (2.00 g, 3.89 mmol) in dichloromethane (50 ml) and methanol (20 ml) was added methanesulfonic acid (2 equiv., 505 ul). The reaction mixture was stirred for 3 hours at room temperature during which time a white precipitate gradually crashed out. Volatiles were removed in vacuo, the residue was triturated with diethyl ether, the solvent decanted and the solid dried under vacuum to give the title compound (2.70 g).
Quantity
505 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[C:5]([C:10]3[N:11]=[C:12]([N:30]4[CH2:35][CH2:34][O:33][CH2:32][CH2:31]4)[C:13]4[S:18][C:17]([CH2:19][N:20]5[CH2:25][CH2:24][N:23]([S:26]([CH3:29])(=[O:28])=[O:27])[CH2:22][CH2:21]5)=[CH:16][C:14]=4[N:15]=3)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[CH3:36][S:37]([OH:40])(=[O:39])=[O:38]>ClCCl.CO>[S:37]([OH:40])(=[O:39])(=[O:38])[CH3:36].[S:37]([OH:40])(=[O:39])(=[O:38])[CH3:36].[NH:1]1[C:9]2[C:4](=[C:5]([C:10]3[N:11]=[C:12]([N:30]4[CH2:31][CH2:32][O:33][CH2:34][CH2:35]4)[C:13]4[S:18][C:17]([CH2:19][N:20]5[CH2:25][CH2:24][N:23]([S:26]([CH3:29])(=[O:27])=[O:28])[CH2:22][CH2:21]5)=[CH:16][C:14]=4[N:15]=3)[CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1N=CC2=C(C=CC=C12)C=1N=C(C2=C(N1)C=C(S2)CN2CCN(CC2)S(=O)(=O)C)N2CCOCC2
Name
Quantity
505 μL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at room temperature during which time a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent decanted
CUSTOM
Type
CUSTOM
Details
the solid dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
title compound
Type
product
Smiles
S(C)(=O)(=O)O.S(C)(=O)(=O)O.N1N=CC2=C(C=CC=C12)C=1N=C(C2=C(N1)C=C(S2)CN2CCN(CC2)S(=O)(=O)C)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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